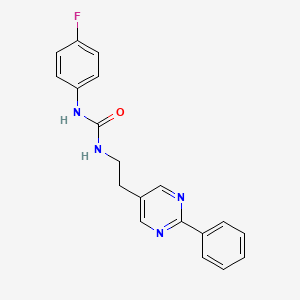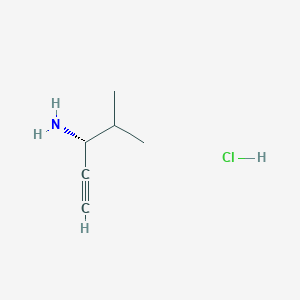![molecular formula C28H33N5O4 B2440357 N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243020-42-9](/img/structure/B2440357.png)
N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .Chemical Reactions Analysis
1,2,4-Triazoles have been found to exhibit a wide range of chemical reactions. They are often used as intermediates in the synthesis of other compounds .Physical And Chemical Properties Analysis
1,2,4-Triazoles are known for their stability and reactivity. They are often used in the synthesis of other compounds due to their ability to participate in a wide range of chemical reactions .Scientific Research Applications
Antiviral Applications
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which include the compound , have been synthesized as potential antiviral agents . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . The greatest antiviral activity among the [1,2,4]triazolo[4,3-a]quinoxalines compounds was found for a compound which showed reduction of the number of the plaques by 25% at 20 mg/ml .
Antimicrobial Activities
These compounds have also been explored for their antimicrobial properties . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that some compounds exhibit antibacterial and/or antifungal activities .
Anticancer Applications
In view of their DNA intercalation activities as anticancer agents, 17 novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed, synthesized and evaluated against HepG2, HCT-116 and MCF-7 cells . Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site .
Energetic Materials
The insensitive properties of these compounds, together with their good thermal stabilities and comparable detonation properties, highlight their application potential as energetic materials .
Antioxidant Potential
Triazole derivatives have been studied for their antioxidant potential . Antioxidants are important compounds which reduce or eliminate the free radicals and thus protect the cells against oxidative injury .
Antifungal Applications
The antifungal drugs that have triazole moiety, such as voriconazole and posaconazole, play the leading role in combating fungal infections . Several literatures have pointed out the value of triazoles as antimicrobial agents .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-4-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O4/c1-18(2)16-31-26(35)23-13-12-20(25(34)29-21-9-5-4-6-10-21)15-24(23)33-27(31)30-32(28(33)36)17-19-8-7-11-22(14-19)37-3/h7-8,11-15,18,21H,4-6,9-10,16-17H2,1-3H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNWXJGHCJSXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

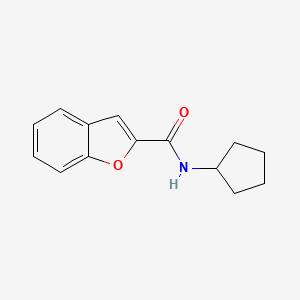
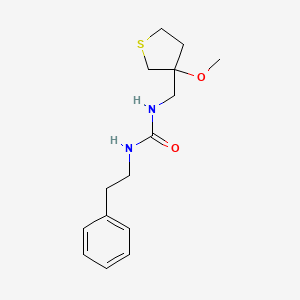
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[1-(2-fluorophenyl)ethyl]but-2-enamide](/img/structure/B2440280.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2440281.png)
![4-tert-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2440283.png)
![(2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid](/img/structure/B2440285.png)
![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2440288.png)
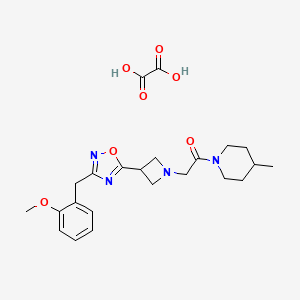
![1-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2440290.png)
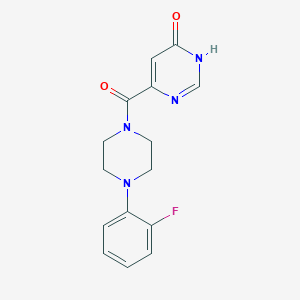
![N-(2-furylmethyl)-4-{[4-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}quinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2440293.png)
![7a-(4-methoxyphenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2440295.png)
